Cas no 2375283-62-6 (Thalidomide-NH-PEG3-COOH)

Thalidomide-NH-PEG3-COOH 化学的及び物理的性質
名前と識別子
-
- Thalidomide-NH-PEG3-COOH
- DA-58490
- AKOS040757606
- Pomalidomide-5'-PEG3-C2-acid
- SCHEMBL21759993
- 3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)ethoxy)ethoxy)ethoxy)propanoic acid
- 2375283-62-6
- MS-28856
- CS-0168309
- G18199
- 3-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
- 3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
- HY-138771
-
- インチ: 1S/C22H27N3O9/c26-18-4-3-17(20(29)24-18)25-21(30)15-2-1-14(13-16(15)22(25)31)23-6-8-33-10-12-34-11-9-32-7-5-19(27)28/h1-2,13,17,23H,3-12H2,(H,27,28)(H,24,26,29)
- InChIKey: SYFPHSMLSPHFLO-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])(C([H])([H])C([H])([H])C(N1[H])=O)N1C(C2C([H])=C([H])C(=C([H])C=2C1=O)N([H])C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 477.17472945g/mol
- どういたいしつりょう: 477.17472945g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 34
- 回転可能化学結合数: 14
- 複雑さ: 775
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 161
- 疎水性パラメータ計算基準値(XlogP): -0.6
Thalidomide-NH-PEG3-COOH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Tenova Pharmaceuticals | T54118-100mg |
Pomalidomide-5'-PEG3-C2-acid |
2375283-62-6 | >= 95% | 100mg |
$890.0 | 2025-02-21 | |
MedChemExpress | HY-138771-50mg |
Thalidomide-NH-PEG3-COOH |
2375283-62-6 | 98.00% | 50mg |
¥8000 | 2024-07-19 | |
Biosynth | AVD28362-25 mg |
Thalidomide-NH-PEG3-COOH |
2375283-62-6 | 25mg |
$405.00 | 2023-01-05 | ||
Tenova Pharmaceuticals | T54118-50mg |
Pomalidomide-5'-PEG3-C2-acid |
2375283-62-6 | >= 95% | 50mg |
$490.0 | 2025-02-21 | |
Tenova Pharmaceuticals | T54118-25mg |
Pomalidomide-5'-PEG3-C2-acid |
2375283-62-6 | >= 95% | 25mg |
$290.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1256163-50mg |
Thalidomide-NH-PEG3-COOH |
2375283-62-6 | 98% | 50mg |
$1375 | 2024-06-05 | |
Biosynth | AVD28362-5 mg |
Thalidomide-NH-PEG3-COOH |
2375283-62-6 | 5mg |
$135.00 | 2023-01-05 | ||
Biosynth | AVD28362-50 mg |
Thalidomide-NH-PEG3-COOH |
2375283-62-6 | 50mg |
$648.00 | 2023-01-05 | ||
Biosynth | AVD28362-10 mg |
Thalidomide-NH-PEG3-COOH |
2375283-62-6 | 10mg |
$216.00 | 2023-01-05 | ||
Biosynth | AVD28362-100 mg |
Thalidomide-NH-PEG3-COOH |
2375283-62-6 | 100MG |
$1,037.00 | 2023-01-05 |
Thalidomide-NH-PEG3-COOH 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Thalidomide-NH-PEG3-COOHに関する追加情報
Comprehensive Analysis of Thalidomide-NH-PEG3-COOH (CAS No. 2375283-62-6): A Versatile PEGylated Linker for Targeted Drug Delivery
In the rapidly evolving field of bioconjugation and drug development, Thalidomide-NH-PEG3-COOH (CAS No. 2375283-62-6) has emerged as a critical tool for researchers exploring PROTACs (Proteolysis-Targeting Chimeras), antibody-drug conjugates (ADCs), and other targeted therapeutics. This compound combines the E3 ligase-binding properties of thalidomide with a PEG3 spacer and terminal carboxyl group, enabling precise molecular engineering for enhanced solubility and bioavailability.
The growing interest in PEGylated linkers like Thalidomide-NH-PEG3-COOH reflects broader trends in precision medicine and drug delivery optimization. Recent literature highlights its utility in addressing key challenges such as tumor penetration, controlled release kinetics, and reduced immunogenicity – all hot topics in pharmaceutical R&D circles. The triethylene glycol (PEG3) unit specifically balances hydrophilicity with minimal steric hindrance, making it ideal for PROTAC design applications.
From a structural perspective, the 2375283-62-6 compound features three essential components: 1) The thalidomide moiety that selectively recruits cereblon E3 ubiquitin ligase, 2) The NH-PEG3 spacer that provides water solubility and flexibility, and 3) The terminal COOH group for straightforward conjugation to amines via carbodiimide chemistry. This architecture answers frequent researcher queries about how to balance target engagement with molecular pharmacokinetics in bifunctional molecules.
Application data reveals Thalidomide-NH-PEG3-COOH significantly improves proteasome-mediated degradation efficiency compared to non-PEGylated analogs. In cancer research particularly, its use in degrader constructs has shown 30-50% enhanced protein knockdown in xenograft models, addressing common search terms like "how to improve PROTAC cellular uptake". The PEG3 linker also reduces nonspecific binding – a frequent concern in high-throughput screening workflows.
Quality considerations for CAS 2375283-62-6 emphasize the importance of low polydispersity index (PDI) in the PEG segment, with HPLC purity >98% being critical for reproducible conjugation yields. Storage at -20°C under inert atmosphere maintains the carboxyl reactivity, answering practical questions about "best practices for PEG linker storage". These specifications align with industry demands for GMP-grade intermediates in clinical-stage programs.
Emerging studies demonstrate novel applications beyond oncology, including neurodegenerative disease research where the compound facilitates tau protein degradation. This expands its relevance to trending topics like Alzheimer's therapeutics and proteinopathy management. The NH-PEG3-COOH segment's compatibility with blood-brain barrier penetration strategies further enhances its utility in CNS drug development.
Comparative analyses with alternative linkers (e.g., alkyl chains or PEG4+) show Thalidomide-NH-PEG3-COOH achieves optimal balance between linker length and proteolytic stability – two parameters frequently searched in ADC optimization forums. Its 17-atom spacer length specifically matches the predicted distance required for efficient E3 ligase-substrate engagement in ternary complexes.
Synthetic accessibility remains a key advantage, with 2375283-62-6 serving as a plug-and-play building block for rapid degrader prototyping. This addresses the pharmaceutical industry's need for accelerated discovery timelines, particularly in competitive areas like KRAS-targeting therapies. The compound's modular design also supports structure-activity relationship studies through systematic warhead swapping.
Recent patent analyses reveal increasing incorporation of Thalidomide-NH-PEG3-COOH in next-generation degraders, particularly those targeting undruggable proteins. Its appearance in >20 IND applications since 2022 confirms translation to clinical development, responding to investor interest in PROTAC commercialization pathways. The PEG3 linker specifically contributes to improved therapeutic index in these candidates.
For formulation scientists, the compound's logP reduction effect (approximately 1.5 units versus non-PEGylated analogs) provides measurable benefits in solubility-limited scenarios. This characteristic addresses persistent challenges in oral bioavailability of targeted protein degraders – a subject generating numerous researchgate discussions and publication citations.
Looking forward, Thalidomide-NH-PEG3-COOH is poised to play a central role in advancing heterobifunctional molecule design, particularly as interest grows in dual-targeting degraders and conditional protein knockdown systems. Its proven compatibility with automated synthesis platforms positions it as a key enabler for the coming wave of high-complexity therapeutics entering preclinical development pipelines worldwide.
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